In-Depth Technical Guide: Boc-D-His(3-Me)-OH
In-Depth Technical Guide: Boc-D-His(3-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and key chemical properties of Nα-(tert-Butoxycarbonyl)-3-methyl-D-histidine (Boc-D-His(3-Me)-OH). This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of a D-amino acid to enhance peptide stability against enzymatic degradation. The 3-methyl group on the imidazole ring prevents side reactions and can modulate the physicochemical properties of the resulting peptide.
Chemical Structure and Properties
Boc-D-His(3-Me)-OH is a derivative of the amino acid D-histidine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the imidazole ring is methylated at the N-3 (tele, τ) position.
| Property | Value |
| Molecular Formula | C₁₂H₁₉N₃O₄ |
| Molecular Weight | 269.30 g/mol |
| Appearance | White to off-white powder |
| CAS Number | Not available for the D-isomer specifically, L-isomer is 61070-22-2 |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol |
| Storage | Store at 2-8°C, desiccated |
Synthesis of Boc-D-His(3-Me)-OH
The synthesis of Boc-D-His(3-Me)-OH is a multi-step process that requires careful control of protecting groups to achieve the desired regioselectivity of the imidazole methylation. Below is a representative synthetic protocol based on established methods for the synthesis of similar N-alkylated histidine derivatives.
Synthetic Workflow
Caption: General synthetic workflow for Boc-D-His(3-Me)-OH.
Experimental Protocols
Step 1 & 2: Esterification and Nα-Boc Protection of D-Histidine
-
Esterification: D-Histidine is first converted to its methyl ester hydrochloride by reacting with thionyl chloride in methanol at 0°C to room temperature. This protects the carboxylic acid and prevents side reactions.
-
Nα-Boc Protection: The resulting D-histidine methyl ester hydrochloride is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a suitable solvent such as a mixture of dioxane and water. The reaction is typically stirred at room temperature until completion. The product, Boc-D-His-OMe, is then extracted and purified.
Step 3: Nτ-Trityl Protection
To ensure regioselective methylation at the N-3 position, the N-1 (pros, π) position of the imidazole ring is protected, often with a bulky group like trityl (Trt).
-
Boc-D-His-OMe is dissolved in a dry, non-polar solvent like dichloromethane (DCM) or chloroform.
-
Triethylamine is added, followed by the slow addition of trityl chloride (Trt-Cl).
-
The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
The product, Boc-D-His(1-Trt)-OMe, is purified by column chromatography.
Step 4: Nπ-Methylation
-
The purified Boc-D-His(1-Trt)-OMe is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
-
A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the remaining imidazole nitrogen.
-
A methylating agent, such as methyl iodide (MeI), is then added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched, and the methylated product is extracted and purified.
Step 5: Selective Detritylation
The trityl group is selectively removed under mild acidic conditions that do not cleave the Boc group.
-
The protected and methylated intermediate is dissolved in a solvent mixture such as DCM containing a small amount of trifluoroacetic acid (TFA) and triethylsilane (TES) as a scavenger.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is removed, and the product, Boc-D-His(3-Me)-OMe, is purified.
Step 6: Saponification
The final step is the hydrolysis of the methyl ester to yield the free carboxylic acid.
-
Boc-D-His(3-Me)-OMe is dissolved in a mixture of methanol and water.
-
An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the reaction is stirred at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then acidified to a pH of approximately 4-5 with a mild acid like citric acid or dilute HCl, leading to the precipitation of the final product.
-
The solid Boc-D-His(3-Me)-OH is collected by filtration, washed with cold water, and dried under vacuum.
Characterization Data (Representative)
The following table summarizes typical characterization data that would be expected for Boc-D-His(3-Me)-OH, based on similar compounds found in the literature. Actual values should be confirmed by experimental analysis.
| Analysis | Expected Results |
| ¹H NMR | Characteristic peaks for the Boc group (~1.4 ppm, 9H, singlet), the methyl group on the imidazole ring (~3.6 ppm, 3H, singlet), the α-proton (~4.3-4.5 ppm, 1H, multiplet), the β-protons (~3.0-3.2 ppm, 2H, multiplet), and the imidazole ring protons (~6.8 and ~7.5 ppm, 1H each, singlets). |
| ¹³C NMR | Resonances for the Boc carbonyl and quaternary carbons, the aliphatic carbons of the amino acid backbone, the imidazole ring carbons, and the methyl carbon. |
| Mass Spec (ESI-MS) | [M+H]⁺ peak at approximately 270.14 m/z. |
| HPLC Purity | Typically >98% on a reverse-phase C18 column. |
Applications in Research and Drug Development
Boc-D-His(3-Me)-OH is a specialized amino acid derivative with important applications in peptide-based drug discovery and development:
-
Enhanced Peptide Stability: The incorporation of a D-amino acid significantly increases the resistance of peptides to degradation by proteases and peptidases in vivo, thereby extending their biological half-life.
-
Prevention of Racemization: The 3-methyl group on the imidazole ring can help to suppress racemization of the histidine residue during peptide coupling reactions, a common side reaction with unprotected or N-1 protected histidine derivatives.
-
Modulation of Biological Activity: The presence of the methyl group can influence the conformation and binding properties of the peptide, potentially leading to altered or improved biological activity.
-
Proton Sponge Effect: While the methylation prevents the imidazole from acting as a proton donor at physiological pH, it can still act as a proton acceptor. This property can be useful in applications such as drug delivery, where it may facilitate endosomal escape.
Logical Relationships in Synthesis
Caption: Logical flow of the synthetic strategy for Boc-D-His(3-Me)-OH.
